

In-Depth Technical Guide: Target Selectivity Profile of PF-00356231 Hydrochloride

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Compound of Interest

Compound Name: PF-00356231 hydrochloride

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Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor primarily targeting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. This document provides a comprehensive overview of the target selectivity profile of PF-00356231, summarizing its inhibitory activity against a panel of MMPs. Detailed experimental methodologies for the key assays cited are provided, along with visualizations of the inhibition mechanism and experimental workflows to facilitate a deeper understanding of its mode of action.

Target Selectivity Profile

PF-00356231 has been evaluated for its inhibitory activity against several members of the matrix metalloproteinase family. The compound exhibits a distinct selectivity profile, with potent inhibition of MMP-13 and varying degrees of activity against other MMPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

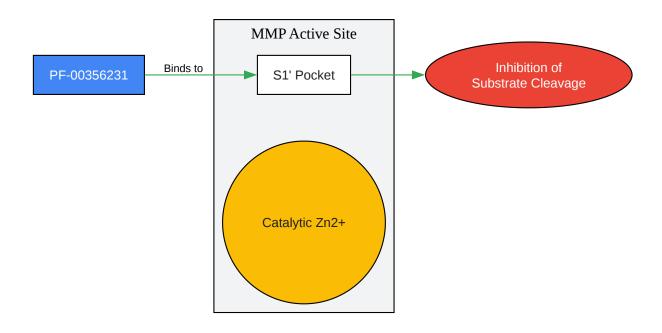


Target Enzyme	IC50 (μM)	Notes
MMP-12	1.4	In the presence of acetohydroxamate (AH), the IC50 value decreases to 0.014 µM.[1][2]
MMP-13	0.00065	In the presence of acetohydroxamate (AH), the IC50 value is 0.27 µM.[1][2]
MMP-3	0.39	
MMP-9	0.98	_
MMP-8	1.7	_

Mechanism of Action

PF-00356231 is a non-peptidic, non-zinc chelating ligand that binds to the S1' pocket of matrix metalloproteinases.[3][4] Unlike many MMP inhibitors that directly chelate the catalytic zinc ion, PF-00356231's mechanism of action involves interactions within the substrate-binding pocket, leading to its inhibitory effect. The crystal structure of PF-00356231 in complex with MMP-12 reveals that the inhibitor's central thiophene ring is positioned over the catalytic zinc atom at a distance of approximately 5Å, placing it within the S1' pocket.[3][4] This binding mode is distinct from traditional zinc-chelating inhibitors and contributes to its selectivity profile.





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Fig. 1: Simplified binding mechanism of PF-00356231 in the MMP active site.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity of PF-00356231.

Recombinant Human MMP Expression and Purification

The catalytic domains of human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13 were expressed and purified for use in the inhibition assays. The specific procedures for expression and purification were not detailed in the provided search results.

MMP Inhibition Assay

The inhibitory potency of PF-00356231 was determined using a fluorogenic substrate assay. This method measures the enzymatic activity of MMPs by monitoring the cleavage of a quenched fluorescent substrate.

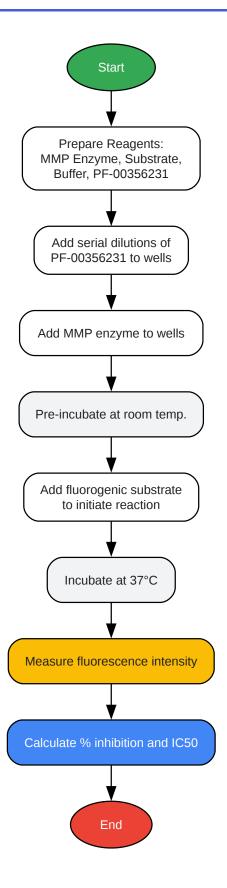


Materials:

- Recombinant human MMP catalytic domains (MMP-3, -8, -9, -12, -13)
- Fluorogenic peptide substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
- PF-00356231 hydrochloride dissolved in DMSO
- 96-well black microtiter plates
- Fluorescence plate reader

Workflow:





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Fig. 2: General workflow for the MMP fluorogenic substrate inhibition assay.



Procedure:

- Compound Preparation: A stock solution of PF-00356231 hydrochloride is prepared in 100% DMSO. Serial dilutions are then made in assay buffer to achieve a range of final concentrations.
- Enzyme and Inhibitor Incubation: The recombinant MMP enzyme is diluted in assay buffer. In a 96-well plate, the enzyme solution is mixed with the diluted PF-00356231 or vehicle control (DMSO) and pre-incubated at room temperature.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate.
- Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).
- Data Analysis: The initial reaction rates are determined from the linear phase of the
 fluorescence signal progression. The percentage of inhibition is calculated by comparing the
 rates in the presence of the inhibitor to the vehicle control. IC50 values are then determined
 by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting
 the data to a four-parameter logistic equation.

Crystallization and X-ray Diffraction

The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was determined to elucidate the binding mode.

Procedure:

- The purified catalytic domain of MMP-12 was co-crystallized with PF-00356231.
- The crystallization solution contained an acetohydroxamate anion, which was observed to chelate the zinc atom in the final structure.[4]
- X-ray diffraction data were collected from the resulting crystals.



• The structure was solved and refined to reveal the detailed molecular interactions between PF-00356231 and the S1' pocket of MMP-12.[3][4]

Summary and Conclusion

PF-00356231 hydrochloride is a selective inhibitor of matrix metalloproteinases, demonstrating the highest potency against MMP-13. Its non-zinc chelating mechanism of action, involving binding to the S1' pocket, distinguishes it from many traditional MMP inhibitors. The provided data and experimental protocols offer a foundational understanding for researchers engaged in the study of MMPs and the development of novel inhibitors for therapeutic applications. Further investigation into its selectivity against a broader panel of proteases and its in vivo efficacy is warranted to fully characterize its therapeutic potential.

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